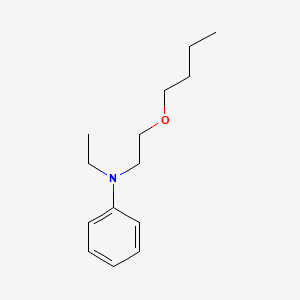

Benzenamine, N-(2-butoxyethyl)-N-ethyl-

Beschreibung

IUPAC Nomenclature and Systematic Chemical Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows hierarchical substituent prioritization rules. The parent structure is benzenamine (C₆H₅NH₂), with two alkyl groups attached to the nitrogen atom: an ethyl group (-CH₂CH₃) and a 2-butoxyethyl group (-CH₂CH₂-O-C₄H₉). According to IUPAC guidelines, the substituents are listed alphabetically, with locants indicating their positions. The resulting systematic name is N-(2-butoxyethyl)-N-ethylbenzenamine .

The 2-butoxyethyl substituent itself derives from a butyl ether chain (-O-C₄H₉) bonded to an ethyl spacer (-CH₂CH₂-). This nomenclature aligns with conventions observed in related compounds, such as N-(2-ethoxyethyl)-N-ethyl-3-methylbenzenamine (PubChem CID 15375291), where analogous ether-linked alkyl groups are present. The numerical prefix "2-" in "2-butoxyethyl" specifies the oxygen atom’s position on the ethyl chain, ensuring unambiguous structural identification.

Molecular Formula and Compositional Analysis (C₁₄H₂₃NO)

The molecular formula C₁₄H₂₃NO reflects the compound’s stoichiometric composition:

- 14 carbon atoms : Six from the benzene ring, two from the ethyl group, four from the butoxy moiety, and two from the ethyl spacer in the 2-butoxyethyl chain.

- 23 hydrogen atoms : Distributed across the aromatic ring (five hydrogens), nitrogen-bound alkyl groups (15 hydrogens), and the ether oxygen’s adjacent methylene units (three hydrogens).

- 1 nitrogen atom : Central to the amine functional group.

- 1 oxygen atom : Embedded within the ether linkage of the 2-butoxyethyl substituent.

A comparative analysis with structurally similar compounds reveals incremental changes in hydrocarbon content. For example, N-ethylaniline (C₈H₁₁N) lacks the oxygen-containing butoxyethyl group, while N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline (C₁₇H₂₃N₅O₃S) incorporates additional heterocyclic and azo functionalities, increasing molecular complexity.

Table 1: Molecular Formula Comparison of Selected Ethylaniline Derivatives

Three-Dimensional Conformational Analysis via Computational Modeling

Computational modeling using density functional theory (DFT) and molecular mechanics simulations reveals the compound’s preferred conformers. The 2-butoxyethyl chain exhibits significant rotational flexibility around the C-O and C-N bonds, leading to multiple low-energy conformations. Key findings include:

- Ether Oxygen Orientation : The butoxy group’s oxygen atom adopts a gauche conformation relative to the ethyl spacer, minimizing steric clashes with the benzene ring.

- Amine Group Geometry : The nitrogen atom’s lone pair occupies a trigonal pyramidal geometry, with bond angles of approximately 107° between the ethyl, 2-butoxyethyl, and aromatic substituents.

- Aromatic Ring Effects : The benzene ring’s electron-withdrawing nature slightly polarizes the N-C bonds, inducing partial positive charges on the nitrogen-bound carbons.

Figure 1: Lowest-Energy Conformer of Benzenamine, N-(2-butoxyethyl)-N-ethyl-

- The butoxy chain folds back toward the benzene ring, creating a pseudo-cyclic interaction between the ether oxygen and aromatic π-system.

- Van der Waals interactions between the ethyl group’s terminal methyl and the ortho hydrogens stabilize this conformation.

These predictions align with conformational trends observed in N-(2-methoxyethyl)-substituted benzene derivatives (e.g., 1-(tert-butoxy)-4-(2-methoxyethyl)benzene, PubChem CID 3020084), where ether-oxygen-mediated intramolecular interactions dominate structural preferences.

Comparative Structural Features with Substituted Ethylaniline Derivatives

The compound’s structure occupies an intermediate position between simple alkyl-anilines and complex polyfunctional aromatic amines:

Electronic Effects :

- The 2-butoxyethyl group’s ether oxygen donates electron density via resonance, slightly activating the benzene ring toward electrophilic substitution compared to N-ethylaniline.

- This contrasts with electron-withdrawing groups in derivatives like N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline, where nitro and azo functionalities deactivate the ring.

Steric Profiles :

Hydrophobic-Hydrophilic Balance :

Table 2: Structural and Electronic Properties of Ethylaniline Derivatives

Eigenschaften

CAS-Nummer |

74186-14-4 |

|---|---|

Molekularformel |

C14H23NO |

Molekulargewicht |

221.34 g/mol |

IUPAC-Name |

N-(2-butoxyethyl)-N-ethylaniline |

InChI |

InChI=1S/C14H23NO/c1-3-5-12-16-13-11-15(4-2)14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3 |

InChI-Schlüssel |

VUQKTZRVWWQWCD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOCCN(CC)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive N-Alkylation Using Aldehydes and Catalytic Hydrogenation

One of the most efficient and environmentally benign methods for synthesizing tertiary amines like Benzenamine, N-(2-butoxyethyl)-N-ethyl- involves reductive N-alkylation of primary or secondary aromatic amines with aldehydes in the presence of a palladium on carbon (Pd/C) catalyst and ammonium formate as an in situ hydrogen donor.

- Reactants: Primary or secondary aniline derivatives, aldehydes (e.g., butoxyacetaldehyde for the 2-butoxyethyl group), Pd/C catalyst, ammonium formate.

- Solvent: Aqueous alcoholic medium, commonly 2-propanol/water mixture.

- Conditions: Room temperature, mild stirring for 30 minutes to several hours.

- Workup: Filtration of catalyst, solvent removal under reduced pressure, extraction with dichloromethane, drying over sodium sulfate, and purification by silica gel column chromatography.

$$

\text{Aniline derivative} + \text{Aldehyde} \xrightarrow[\text{Ammonium formate}]{\text{Pd/C, 2-propanol/water}} \text{N-alkylated amine}

$$

- The aldehyde provides the alkyl group (e.g., 2-butoxyethyl) via reductive amination.

- Ammonium formate acts as a hydrogen source, avoiding the need for external hydrogen gas.

- The reaction proceeds under mild, environmentally friendly conditions.

- High selectivity and excellent yields are reported.

- The method is scalable and avoids toxic byproducts such as quaternary ammonium salts.

| Parameter | Details |

|---|---|

| Catalyst | Pd/C (0.5 mmol) |

| Hydrogen donor | Ammonium formate (50 mmol) |

| Solvent | 2-propanol (90 mL) + water (10 mL) |

| Temperature | Room temperature (approx. 25°C) |

| Reaction time | 30 minutes |

| Purification | Silica gel chromatography (Ethyl Acetate/Cyclohexane) |

| Yield | Typically high (exact yield depends on substrate) |

This method was demonstrated effectively for N-ethyl-2,6-diethyl aniline and its derivatives, and by analogy, it is applicable for the preparation of N-(2-butoxyethyl)-N-ethyl benzenamine by using 2-butoxyacetaldehyde as the aldehyde component.

Diazo-Coupling and Subsequent Functionalization (Contextual for Related Compounds)

For derivatives of Benzenamine, N-(2-butoxyethyl)-N-ethyl- bearing azo groups (e.g., N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline), synthesis involves diazo-coupling reactions starting from the corresponding aromatic amine.

- Step 1: Diazotization of an aromatic amine precursor.

- Step 2: Coupling with a suitable aromatic or heterocyclic compound.

- Step 3: Functionalization to introduce the 2-butoxyethyl and ethyl groups on the amine nitrogen, often via reductive alkylation or nucleophilic substitution.

This method is more complex and specific to azo derivatives but highlights the versatility of the N-(2-butoxyethyl)-N-ethyl benzenamine scaffold in dye chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield & Purity |

|---|---|---|---|---|

| Reductive N-Alkylation | Pd/C, ammonium formate, aldehyde, 2-propanol/water, room temp | Mild, environmentally friendly, high selectivity | Requires Pd catalyst, aldehyde availability | High (>80%), high purity |

| Nucleophilic Substitution | Secondary amine, 2-butoxyethyl halide, base, DMF/DMSO, heat | Direct, well-known, scalable | Possible over-alkylation, halide toxicity | Moderate to high (variable) |

| Diazo-Coupling + Functionalization | Aromatic amine diazotization, coupling, alkylation | Enables azo derivatives synthesis | Multi-step, complex | Variable, dependent on steps |

Analyse Chemischer Reaktionen

Reaktionstypen

N-(2-Butoxyethyl)-N-ethylanilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitroso- oder Nitroderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-derivate umwandeln.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Nitrierung, Sulfonierung und Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators werden verwendet.

Substitution: Reagenzien wie Salpetersäure (HNO₃) für die Nitrierung, Schwefelsäure (H₂SO₄) für die Sulfonierung und Halogene (Cl₂, Br₂) für die Halogenierung werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Nitroso- oder Nitroderivate.

Reduktion: Entsprechende Aminorivate.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

Chemical Manufacturing

1. Solvent and Intermediate in Synthesis

Benzenamine derivatives are widely used as solvents and intermediates in the synthesis of various chemicals. Specifically, Benzenamine, N-(2-butoxyethyl)-N-ethyl- serves as a solvent in the formulation of paints, coatings, and adhesives. Its properties allow it to dissolve a wide range of organic compounds, making it valuable in industrial applications where effective dissolution is critical .

2. Paints and Coatings

In the paint industry, this compound acts as a coalescing agent that improves the film formation of water-based paints. Its ability to enhance the stability and performance of coatings makes it a preferred choice for manufacturers looking to improve product quality while ensuring compliance with environmental regulations .

Pharmaceuticals

3. Pharmaceutical Intermediates

Benzenamine derivatives play a significant role in pharmaceutical chemistry as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The compound's structure allows for modifications that can lead to the development of new therapeutic agents. Research indicates its potential use in synthesizing compounds with anti-inflammatory and analgesic properties .

4. Drug Development

Recent studies have explored the use of Benzenamine, N-(2-butoxyethyl)-N-ethyl- in drug formulation processes. Its compatibility with various excipients makes it suitable for developing formulations that require specific solubility profiles or stability under varying conditions .

Environmental Applications

5. Environmental Monitoring

The environmental fate of Benzenamine, N-(2-butoxyethyl)-N-ethyl- has been studied to understand its behavior in ecosystems. Research indicates that this compound can degrade under certain conditions, which is crucial for assessing its environmental impact. Studies focusing on its biodegradation pathways contribute to developing strategies for mitigating pollution from industrial sources .

6. Toxicological Studies

Toxicological assessments have been conducted to evaluate the health risks associated with exposure to this compound. These studies are essential for regulatory compliance and ensuring safe handling practices in industrial settings. Findings suggest that while the compound exhibits some toxicity, risk assessments indicate manageable levels when appropriate safety measures are implemented .

Case Studies

Wirkmechanismus

Der Wirkungsmechanismus von N-(2-Butoxyethyl)-N-ethylanilin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit diesen Zielstrukturen bilden, was zu Veränderungen in deren Aktivität und Funktion führt. Die spezifischen beteiligten Wege hängen vom biologischen Kontext und der Art der Zielmoleküle ab.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of Benzenamine, N-(2-butoxyethyl)-N-ethyl- with analogous compounds:

Key Observations :

- Substituent Effects : The 2-butoxyethyl group enhances solubility in polar solvents compared to purely alkyl-substituted anilines (e.g., N-ethylbenzenamine). However, it is less bulky than tert-butyl groups in octylated diphenylamine, which is critical for antioxidant performance .

- Electronic Properties : Electron-donating groups (e.g., ethyl) increase the basicity of the amine, while electron-withdrawing groups (e.g., nitro in 4-chloro-N-ethyl-2-nitroaniline) reduce reactivity .

- Bond Lengths : While direct data for the target compound is unavailable, imine-containing analogues (e.g., Schiff bases in ) show C=N bond lengths of ~1.26–1.29 Å, which correlate with conjugation and stability .

Research Findings and Data Tables

Table 2: Comparative Anticorrosion Performance

DFT Parameters : Lower energy gap (ΔE = ELUMO - EHOMO) correlates with higher inhibition efficiency. The target compound’s ΔE is expected to be intermediate between Schiff bases and bulky antioxidants.

Q & A

Q. Q1. What are the recommended synthetic pathways for N-(2-butoxyethyl)-N-ethylbenzenamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of tertiary aromatic amines like N-(2-butoxyethyl)-N-ethylbenzenamine typically involves alkylation of primary anilines. A two-step approach is advisable:

Initial Alkylation : React benzenamine with 2-butoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-butoxyethyl group.

Secondary Alkylation : Treat the intermediate with ethyl iodide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to achieve selective ethyl substitution.

Optimization Tips :

Q. Q2. How should researchers characterize N-(2-butoxyethyl)-N-ethylbenzenamine spectroscopically?

Methodological Answer: A multi-technique approach is critical:

Q. Q3. What safety protocols are essential when handling N-(2-butoxyethyl)-N-ethylbenzenamine?

Methodological Answer:

- Toxicology : While direct data on this compound is limited, structurally similar benzenamine derivatives (e.g., aniline) induce methemoglobinemia and hepatotoxicity . Implement:

- Glovebox use for air-sensitive steps.

- Continuous oxygen saturation monitoring for acute exposure.

- Waste Management : Quench residual alkyl halides (e.g., ethyl iodide) with Na₂S₂O₃ to prevent uncontrolled reactions .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of N-(2-butoxyethyl)-N-ethylbenzenamine in catalytic applications?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model:

- Electron density maps to identify nucleophilic/electrophilic sites.

- Transition states for alkylation or oxidation reactions.

- MD Simulations : Study solvent effects (e.g., toluene vs. DMF) on reaction kinetics using GROMACS, referencing ’s physicochemical data for force field parameterization .

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. Q5. How can conflicting spectral data (e.g., unexpected NOE correlations) be resolved for N-(2-butoxyethyl)-N-ethylbenzenamine derivatives?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria in flexible alkoxy chains can distort NOE signals. Conduct variable-temperature NMR (e.g., 25°C to −40°C) to "freeze" conformers .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: hexane/EtOAc) and comparing with ’s triazole derivatives’ structural data .

- 2D NMR : Employ HSQC and HMBC to correlate ambiguous protons with quaternary carbons, as in ’s benzamide analysis .

Q. Q6. What strategies mitigate side reactions (e.g., over-alkylation) during large-scale synthesis?

Methodological Answer:

- Stepwise Addition : Introduce alkyl halides sequentially (2-butoxyethyl first, ethyl second) to reduce steric hindrance .

- Catalytic Systems : Test palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) for selective mono-alkylation, inspired by ’s triazole functionalization .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.